molecular formula C24H22N2O3 B2365447 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide CAS No. 954660-60-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Cat. No.: B2365447
CAS No.: 954660-60-7
M. Wt: 386.451
InChI Key: GXCDYBGPZFMWAA-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
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Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article presents an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C24H26N2O3
  • Molecular Weight: 402.48 g/mol
  • LogP: 4.7155 (indicating moderate lipophilicity)

The compound features a tetrahydroquinoline core structure which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core:
    • The reaction begins with the condensation of a suitable isatin derivative with benzylamine.
    • This step may require catalysts such as acetic acid under controlled temperature conditions.
  • Amidation:
    • The resulting tetrahydroquinoline is then reacted with 4-methoxybenzoyl chloride to form the final amide product.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast)8.34
MDA-MB-468 (TNBC)6.57
HCT116 (colon)5.3

The compound exhibits a dose-dependent growth inhibitory effect on these cell lines, with the MDA-MB-468 line showing particularly low IC50 values, indicating high potency.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition:
    • The compound is believed to interact with specific enzymes involved in cancer cell proliferation and survival.
  • DNA Intercalation:
    • Its structural components allow it to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Induction of Apoptosis:
    • Studies suggest that this compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Recent research has focused on the therapeutic potential of this compound in various cancer models:

  • Study on Breast Cancer Cell Lines:
    • A study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives including N-(1-benzyl-2-oxo...) against MCF-7 and MDA-MB-468 cells using MTT assays. Results indicated that modifications in substituents significantly influenced cytotoxicity profiles .
  • Comparative Analysis with Established Chemotherapeutics:
    • In comparative studies against standard chemotherapeutics like doxorubicin and etoposide, N-(1-benzyl...) demonstrated comparable or superior activity in certain assays .

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-21-11-7-18(8-12-21)24(28)25-20-10-13-22-19(15-20)9-14-23(27)26(22)16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDYBGPZFMWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.